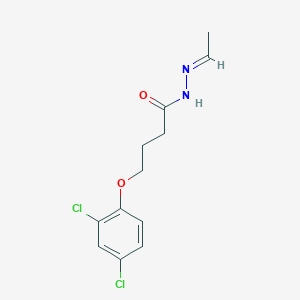
4-(2,4-dichlorophenoxy)-N'-ethylidenebutanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N'-ethylidenebutanohydrazide, commonly known as DCB, is a synthetic compound that belongs to the family of herbicides. It was first synthesized in 1955 by the German chemist, Fritz Schumann. DCB is widely used in agriculture to control the growth of weeds in crops such as corn, soybeans, and wheat. In recent years, DCB has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
DCB acts as a herbicide by inhibiting the biosynthesis of chlorophyll in plants. It does this by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. In cancer cells, DCB inhibits the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DCB has been shown to have a range of biochemical and physiological effects. In plants, DCB inhibits the biosynthesis of chlorophyll, leading to the death of the plant. In cancer cells, DCB inhibits the activity of histone deacetylase, leading to the inhibition of cancer cell growth and proliferation. In addition, DCB has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
DCB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, DCB has some limitations for use in laboratory experiments. It is toxic to humans and animals, and therefore must be handled with care. In addition, its use as a herbicide may limit its availability for use in scientific research.
Future Directions
There are several future directions for research on DCB. In the field of agriculture, DCB could be further studied for its potential use in controlling the growth of weeds in crops. In the field of cancer research, DCB could be further studied for its potential use in the treatment of various types of cancer. In addition, DCB could be further studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Further research is needed to fully understand the potential applications of DCB in various fields of science.
Synthesis Methods
DCB can be synthesized by the reaction of 2,4-dichlorophenol with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with hydrazine hydrate to obtain DCB. The synthesis of DCB is a complex process that requires careful handling of chemicals and precise control of reaction conditions.
Scientific Research Applications
DCB has been extensively studied for its potential applications in various fields of science. In the field of agriculture, DCB has been shown to be effective in controlling the growth of weeds without harming the crops. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. DCB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
properties
Molecular Formula |
C12H14Cl2N2O2 |
|---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-ethylideneamino]butanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-2-15-16-12(17)4-3-7-18-11-6-5-9(13)8-10(11)14/h2,5-6,8H,3-4,7H2,1H3,(H,16,17)/b15-2+ |
InChI Key |
FZFNAOIIJQKDEP-RSSMCMFDSA-N |
Isomeric SMILES |
C/C=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES |
CC=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)










![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)